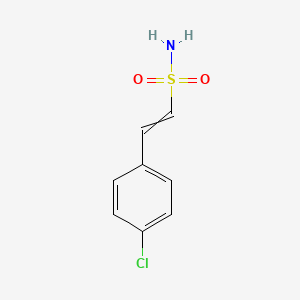

(1E)-2-(4-Chlorophenyl)ethenesulfonamide

Description

Structure

2D Structure

Properties

CAS No. |

64984-11-8 |

|---|---|

Molecular Formula |

C8H8ClNO2S |

Molecular Weight |

217.67 g/mol |

IUPAC Name |

(E)-2-(4-chlorophenyl)ethenesulfonamide |

InChI |

InChI=1S/C8H8ClNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+ |

InChI Key |

WDNJYXIESUMYHL-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Ethenesulfonamide

Foundational Approaches to Sulfonamide Synthesis Relevant to the Ethenesulfonamide (B1200577) Scaffold

The synthesis of sulfonamides, a critical functional group in medicinal chemistry, is built upon several core chemical transformations. thieme-connect.comnih.gov These foundational methods, including the amidation of sulfonyl chlorides, oxidative S-N coupling, and sulfur dioxide insertion, provide the essential chemical logic for constructing the sulfonamide moiety present in 2-(4-Chlorophenyl)ethenesulfonamide. The sulfonamide group's stability, polarity, and hydrogen bonding capability make it a prized component in drug design. thieme-connect.com

Amidation Reactions of Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the amidation of sulfonyl chlorides. thieme-connect.com This high-yield reaction involves the straightforward condensation of a sulfonyl chloride with a primary or secondary amine. nih.gov The primary challenge often lies not in the amidation step itself, but in the synthesis of the requisite sulfonyl chloride precursors, which can necessitate harsh reagents like chlorosulfonic acid or strong chlorinating agents. thieme-connect.comnih.gov

To circumvent the issues associated with hazardous reagents, milder and more versatile methods for generating sulfonyl chlorides have been developed. One such approach is the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids, which can then be aminated in a one-pot procedure. nih.gov Another strategy involves the oxidative chlorination of organosulfur compounds like thiols or S-alkylisothiourea salts using reagents such as N-chlorosuccinimide (NCS). organic-chemistry.orgorganic-chemistry.org A specific example involves the conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) into its corresponding sulfonyl chloride, which is then reacted with various amines to produce the final sulfonamide derivatives. nih.gov

| Method | Description | Key Reagents | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Classical Amidation | Condensation of a sulfonyl chloride with an amine. | Sulfonyl chloride, Amine | High yields, well-established. | Synthesis of sulfonyl chloride can be harsh. | thieme-connect.comnih.gov |

| Palladium-Catalyzed | One-pot synthesis from arylboronic acids via an in situ generated sulfonyl chloride. | Arylboronic acid, SO2Cl2, Pd catalyst, Amine | Milder conditions, convergent. | Requires catalyst, can be substrate-specific. | nih.gov |

| Oxidative Chlorination | Oxidation of thiols or derivatives to sulfonyl chlorides, followed by amination. | Thiol, N-chlorosuccinimide (NCS) | Avoids chlorosulfonic acid. | Requires prior formation of a C-S bond. | organic-chemistry.org |

| Microwave-Assisted | Direct reaction of sulfonic acids or their salts with amines under microwave irradiation. | Sulfonic acid/salt, Amine | Fast, good functional group tolerance. | Requires specialized equipment. | organic-chemistry.org |

Oxidative S-N Coupling Methodologies

To streamline the synthesis of sulfonamides and reduce waste, direct oxidative coupling methods that form the sulfur-nitrogen bond have gained prominence. rsc.org These transformations react sulfur and nitrogen precursors, typically thiols and amines respectively, in the presence of an oxidant, bypassing the need to pre-form a sulfonyl chloride. nih.govresearchgate.net The success of this strategy hinges on the careful selection of a mild oxidant to prevent over-oxidation of the starting materials. thieme-connect.comresearchgate.net

A variety of oxidative systems have been reported. For instance, an iodine pentoxide (I₂O₅)-mediated reaction facilitates the coupling of aryl thiols and amines under metal-free conditions. thieme-connect.comrsc.org More recently, an environmentally benign electrochemical approach has been developed that enables the oxidative coupling of thiols and amines at room temperature without any sacrificial reagents or catalysts, generating hydrogen as the only byproduct. nih.gov This electrochemical process first involves the anodic oxidation of the thiol to a disulfide, which then reacts with an amine radical cation to form the S-N bond. nih.gov

Sulfur Dioxide Insertion Strategies

A powerful and increasingly popular strategy for assembling sulfonyl-containing compounds is through the insertion of sulfur dioxide (SO₂). thieme-connect.comethernet.edu.et This approach is attractive because it utilizes simple and readily available sources of sulfur. ethernet.edu.et Due to the hazardous nature of gaseous SO₂, stable solid surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅) being the most common. thieme-connect.comnih.govethernet.edu.et

These SO₂ surrogates have enabled various multi-component reactions for sulfonamide synthesis. A copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite can produce a wide range of sulfonamides in good yields. rsc.org In another example, Grignard reagents react with DABSO to form sulfinates, which can be converted in situ to the desired sulfonamides. organic-chemistry.org A groundbreaking recent study demonstrated a method to insert SO₂ directly into the carbon-nitrogen (C-N) bonds of primary amines, offering a novel and direct route to primary sulfonamides. bioengineer.org

Dedicated Synthetic Routes for Ethenesulfonamide Derivatives

While foundational methods provide a general blueprint, specific routes have been developed for the synthesis of ethenesulfonamides, including derivatives of 2-(4-chlorophenyl)ethenesulfonamide. These routes often involve the generation of a key vinyl sulfonyl intermediate or multi-step sequences to build the target molecule.

Synthesis via Vinyl Sulfonyl Chlorides and Amine Condensation

The synthesis of ethenesulfonamides can be achieved through a direct extension of the classical amidation reaction, using a vinyl sulfonyl chloride as the electrophile which is then condensed with an amine. A key challenge is the synthesis of the vinyl sulfonyl chloride itself. A copper-catalyzed reaction between terminal olefins and sulfonyl chloride derivatives has been shown to produce vinyl sulfones, indicating the viability of forming the vinyl-sulfonyl bond. researchgate.net

An efficient one-pot, two-step procedure for the synthesis of E-arylethenesulfonamides starts from readily available 1-hydroxy-1-arylalkanes. acs.org In this process, the alcohol is first treated with excess thionyl chloride (SOCl₂) at reflux. This step is proposed to generate a vinyl sulfonyl chloride intermediate through dehydration and chlorosulfonylation. acs.org Following the removal of the excess SOCl₂, the intermediate is directly treated with an amine in THF to yield the final E-arylethenesulfonamide. acs.org

Multi-step Synthetic Sequences for Functionalized Ethenesulfonamides

The construction of more complex or specifically functionalized ethenesulfonamides often necessitates multi-step reaction sequences. evitachem.com The one-pot procedure starting from 1-hydroxy-1-arylalkanes is itself a multi-step sequence, even if the intermediates are not isolated. acs.org This method has proven effective for a variety of substituted styrene (B11656) derivatives, including those with alkyl groups on the ethene bridge. acs.org

The table below presents results from this one-pot, two-step synthesis for various E-arylethenesulfonamides, demonstrating the scope of the reaction. acs.org

| Entry | Starting Alcohol (Aryl Group) | Amine | Product | Yield (%) |

|---|---|---|---|---|

| a | 1-(4-Isobutylphenyl)ethanol | Ammonia | (E)-2-(4-Isobutylphenyl)ethenesulfonamide | 80 |

| b | 1-(4-Isobutylphenyl)ethanol | Benzylamine | (E)-N-Benzyl-2-(4-isobutylphenyl)ethenesulfonamide | 75 |

| c | 1-(4-Methoxyphenyl)ethanol | Ammonia | (E)-2-(4-Methoxyphenyl)ethenesulfonamide | 85 |

| d | 1-Phenylethanol | Ammonia | (E)-2-Phenylethenesulfonamide | 82 |

| e | 1-(4-Isobutylphenyl)propan-1-ol | Ammonia | (E)-2-(4-Isobutylphenyl)prop-1-enesulfonamide | 70 |

This approach highlights a general strategy where a precursor containing the desired aryl group (like 4-chlorophenyl) is converted through a series of transformations into the final ethenesulfonamide product. A similar strategic mindset is seen in the synthesis of other complex sulfonamides, such as the six-step synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides from 4-chlorobenzoic acid, which involves sequential esterification, hydrazination, cyclization, conversion to a sulfonyl chloride, and amination. nih.gov

Stereochemical Control and Regioselectivity in Ethenesulfonamide Synthesis

The stereochemistry of the vinyl group in 2-arylethenesulfonamides is a critical factor in their biological activity. The (E)-isomer is often the desired product, and various synthetic methods can be employed to control this stereochemical outcome.

One of the most effective methods for achieving high stereoselectivity is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction provides a powerful tool for the formation of carbon-carbon bonds. In a related context, the stereocontrolled synthesis of (E)-stilbene derivatives has been successfully achieved by coupling (E)-2-phenylethenylboronic acid pinacol (B44631) ester with aryl bromides. nih.gov This methodology is highly relevant to the synthesis of (E)-2-(4-chlorophenyl)ethenesulfonamide. The key to this stereochemical control is the use of a pre-formed (E)-vinylboronic ester, which then transfers its stereochemistry to the final product. Complete retention of the alkene geometry is typically observed in these reactions. nih.gov The use of sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine, has been shown to be crucial for the successful coupling of a wide range of aryl bromides. nih.gov

Another approach to control the stereochemistry involves hydroboration . The hydroboration of a terminal alkyne, such as phenylacetylene, with a borane (B79455) reagent like pinacolborane, can produce the corresponding (E)-vinylboronic ester. nih.gov This intermediate can then be used in subsequent cross-coupling reactions.

While specific studies on the regioselectivity of the initial synthesis of the 2-(4-chlorophenyl)ethenesulfonamide backbone are not prevalent in the provided search results, the regioselectivity of reactions involving the vinylsulfonamide moiety is an area of active research. For instance, functionalized vinyl sulfonamides can participate in a variety of ring-closing reactions, including intramolecular Michael additions, Diels-Alder reactions, and Heck reactions, to form skeletally diverse cyclic sulfonamides (sultams). evitachem.com The regioselectivity of these transformations is dictated by the nature of the tethered functional group and the reaction conditions.

Exploration of Precursors and Intermediate Compounds in the Synthesis of 2-(4-Chlorophenyl)ethenesulfonamide Analogs

The synthesis of analogs of 2-(4-chlorophenyl)ethenesulfonamide relies on the availability of suitable precursors and the formation of key intermediates. The general synthetic strategy often involves a multi-step process.

A common approach to forming the ethenesulfonamide backbone is through the reaction of an appropriate sulfonamide with an alkene precursor. evitachem.com For the synthesis of analogs of 2-(4-chlorophenyl)ethenesulfonamide, this would likely involve the coupling of a 4-chlorophenylvinyl-containing moiety with a sulfonamide or the reaction of a 4-chlorostyrene (B41422) derivative with a source of the sulfonamide group.

Based on analogous reactions, key precursors for the synthesis of 2-(4-chlorophenyl)ethenesulfonamide and its derivatives can be inferred. For a Suzuki-Miyaura coupling approach, the following precursors would be relevant:

| Precursor Type | Specific Example |

| Aryl Halide | 1-bromo-4-chlorobenzene |

| Vinylboronic Ester | (E)-2-(ethenesulfonamido)vinylboronic acid pinacol ester |

Alternatively, a Heck reaction could be envisioned, which would involve the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, the precursors would be:

| Precursor Type | Specific Example |

| Aryl Halide | 1-bromo-4-chlorobenzene or 1-iodo-4-chlorobenzene |

| Alkene | Ethenesulfonamide |

The synthesis of more complex analogs, such as (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide, highlights the modular nature of the synthesis. evitachem.com In this case, the core 2-(4-chlorophenyl)ethenesulfonamide structure is further functionalized. The synthesis would likely proceed through a 2-(4-chlorophenyl)ethenesulfonyl chloride intermediate, which is then reacted with a pre-formed or concurrently formed secondary amine, N-cyclopropyl-N-(pyridin-4-ylmethyl)amine.

The following table outlines potential precursors and intermediates for the synthesis of 2-(4-chlorophenyl)ethenesulfonamide analogs:

| Compound Role | Chemical Name |

| Precursor | 4-Chlorostyrene |

| Precursor | 4-Chlorophenylacetylene |

| Precursor | 1-Bromo-4-chlorobenzene |

| Precursor | Ethenesulfonyl chloride |

| Precursor | N-Cyclopropyl-N-(pyridin-4-ylmethyl)amine |

| Intermediate | (E)-2-(4-Chlorophenyl)ethenesulfonyl chloride |

| Intermediate | (E)-2-(4-Chlorophenyl)vinylboronic acid |

The synthesis of various heterocyclic compounds containing the 4-chlorophenyl group, such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, often involves the use of 4-chloroaniline (B138754) or its derivatives as key starting materials. mdpi.com Similarly, the synthesis of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors utilizes 1-chloro-3-isothiocyanatobenzene. researchgate.net These examples from the broader chemical literature demonstrate the common use of chlorinated benzene (B151609) derivatives as precursors for more complex molecules.

Chemical Reactivity and Derivatization Strategies of the 2 4 Chlorophenyl Ethenesulfonamide Scaffold

Electrophilic and Nucleophilic Reaction Pathways of the Ethenesulfonamide (B1200577) System

The ethenesulfonamide moiety is characterized by a carbon-carbon double bond conjugated with the strongly electron-withdrawing sulfonamide group. This electronic arrangement renders the β-carbon (the carbon atom further from the sulfur) electrophilic and susceptible to attack by nucleophiles. libretexts.orgresearchgate.netmasterorganicchemistry.com This reactivity is a cornerstone of its chemical behavior.

Nucleophilic Reactions: The primary reaction pathway for the ethenesulfonamide system is the nucleophilic conjugate addition, also known as the Michael addition. nih.gov In this process, a nucleophile attacks the electrophilic β-carbon of the vinyl group. This reaction is facilitated by the ability of the sulfonamide group to stabilize the resulting negative charge through resonance. A wide variety of nucleophiles can participate in this reaction, including amines, thiols, and carbanions, leading to the formation of functionalized ethanesulfonamide (B75362) derivatives. The reactivity of the system makes it a valuable tool in chemical biology for forming covalent bonds with biological macromolecules, such as proteins.

Electrophilic Reactions: While the double bond is generally electron-deficient, it can still undergo electrophilic addition reactions, although this is less common compared to nucleophilic additions. Such reactions would typically require highly reactive electrophiles. The electrophilic nature of the sulfonyl chloride precursor, (E)-2-(4-chlorophenyl)ethenesulfonyl chloride, is notable as it readily reacts with nucleophiles to form sulfonamides and other derivatives.

The reactivity of electrophiles and nucleophiles is a fundamental concept in organic chemistry, where electron-rich species (nucleophiles) are drawn to electron-deficient species (electrophiles). researchgate.netmasterorganicchemistry.comyoutube.com The outcome of these reactions is governed by factors such as the nature of the solvent and the relative "hardness" or "softness" of the reacting species. nih.gov

Functional Group Interconversions and Modifications on the Phenyl and Sulfonamide Moieties

Beyond the reactivity of the ethene linker, the 2-(4-chlorophenyl)ethenesulfonamide scaffold offers two other key sites for chemical modification: the chlorophenyl ring and the sulfonamide functional group.

Phenyl Ring Modifications: The 4-chlorophenyl group can be subjected to various transformations. Although the chlorine atom and the ethenesulfonamide group are deactivating, electrophilic aromatic substitution reactions can be carried out under specific conditions to introduce additional substituents on the ring. More commonly, the chlorine atom can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of functional groups, including alkyl, aryl, and amino moieties, significantly altering the molecule's steric and electronic profile.

Rational Design and Synthesis of Novel 2-(4-Chlorophenyl)ethenesulfonamide Derivatives

The rational design of novel derivatives of 2-(4-chlorophenyl)ethenesulfonamide focuses on the strategic modification of its structure to achieve desired physicochemical and biological properties.

The electronic and steric properties of the scaffold can be fine-tuned through systematic structural modifications.

Electronic Effects: The electronic nature of the molecule can be modulated by introducing electron-donating or electron-withdrawing groups on the phenyl ring. nih.gov For instance, adding an electron-donating group like a methoxy (B1213986) group would increase electron density in the ring, while a nitro group would decrease it. These changes can influence the reactivity of the entire molecule and its interactions with biological targets.

Steric Effects: The steric bulk of the molecule can be altered by introducing larger or smaller substituents at various positions. This can be on the phenyl ring or, more commonly, on the sulfonamide nitrogen. acs.org For example, replacing the NH₂ group with a bulkier alkyl or aryl group can probe steric constraints in a binding pocket.

The following table illustrates how different substituents can modulate the properties of the core structure:

| Modification Site | Substituent Example | Potential Effect on Properties |

| Phenyl Ring | Nitro (NO₂) group | Increases electron-withdrawing character |

| Phenyl Ring | Methoxy (OCH₃) group | Increases electron-donating character |

| Sulfonamide Nitrogen | Methyl (CH₃) group | Increases lipophilicity, removes H-bond donor |

| Sulfonamide Nitrogen | Phenyl (C₆H₅) group | Adds significant steric bulk, increases lipophilicity |

The 2-(4-chlorophenyl)ethenesulfonamide scaffold can serve as a building block for the synthesis of more complex molecules and hybrid structures. Its reactive handles allow for its conjugation to other pharmacophores or molecular scaffolds. For example, the sulfonamide nitrogen or a functional group on the phenyl ring could be used as an attachment point to link the molecule to another active compound, potentially leading to synergistic or multi-target effects. This strategy has been used in the development of various therapeutic agents. google.com The synthesis of such complex derivatives often involves multi-step reaction sequences. nih.govnih.gov

Poor water solubility is a common challenge in drug development and can be a characteristic of sulfonamide-based compounds. researchgate.netnih.gov Several derivatization strategies can be employed to enhance the aqueous solubility of 2-(4-chlorophenyl)ethenesulfonamide derivatives. japer.in

One common approach is the introduction of ionizable or polar functional groups. researchgate.net For example, incorporating a basic amino group or an acidic carboxylic acid group can lead to the formation of water-soluble salts at physiological pH. Another strategy is the attachment of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains. The table below summarizes some of these strategies.

| Strategy | Example of Modification | Mechanism of Solubility Enhancement |

| Introduction of Ionizable Groups | Addition of a primary amine (e.g., -CH₂CH₂NH₂) | Forms a protonated, charged species at acidic pH, increasing interaction with water. researchgate.net |

| Introduction of Polar Groups | Addition of a hydroxyl (-OH) or carboxyl (-COOH) group | Increases the molecule's overall polarity and hydrogen bonding capacity. |

| Formation of Prodrugs | Attaching a phosphate (B84403) group | Can be cleaved in vivo to release the active drug, with the phosphate prodrug having higher solubility. |

| Complexation | Use of cyclodextrins | The hydrophobic core of the cyclodextrin (B1172386) can encapsulate the lipophilic part of the drug, while the hydrophilic exterior improves water solubility. japer.in |

These modifications are crucial for improving the pharmacokinetic profile of potential drug candidates based on this scaffold. acs.orgnih.gov

Mechanistic Research on Biological Interactions and Molecular Targets of 2 4 Chlorophenyl Ethenesulfonamide and Analogs

Investigation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. nih.govmdpi.com However, upon exposure to stressors, this repression is lifted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of cytoprotective genes through binding to the Antioxidant Response Element (ARE). nih.govnih.gov This pathway is a key target for understanding the biological activities of various compounds, including 2-(4-Chlorophenyl)ethenesulfonamide and its analogs. The modulation of the Nrf2 pathway can lead to significant anti-inflammatory and antioxidant effects. mdpi.comnih.gov

Keap1 is a cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress. nih.gov The modification of specific cysteine residues on Keap1 is a primary mechanism for the activation of the Nrf2 pathway. nih.govnih.gov Electrophilic compounds can directly interact with these cysteine residues, leading to a conformational change in Keap1 that disrupts its ability to target Nrf2 for degradation. nih.govplos.org

Several key cysteine residues within Keap1 have been identified as being crucial for its regulatory function. Cysteine 151 (C151), located in the BTB domain of Keap1, is a highly reactive residue and a critical target for many Nrf2 activators. nih.govnih.gov Modification of C151 is often essential for the stabilization of Nrf2 and the subsequent activation of ARE-dependent gene expression. nih.gov Other important cysteine residues include C273 and C288, which are also involved in sensing and responding to cellular stress. nih.govplos.org

Research has shown that various electrophilic compounds, such as sulforaphane, can covalently modify these cysteine residues. nih.govnih.gov This modification prevents Keap1 from acting as a substrate adaptor for the Cul3-based E3 ubiquitin ligase complex, which is responsible for Nrf2 ubiquitination. nih.gov The inability to ubiquitinate Nrf2 leads to its accumulation, nuclear translocation, and the activation of downstream antioxidant genes. nih.govnih.gov Studies using mass spectrometry have confirmed that compounds can directly modify these specific Keap1 cysteines, providing a direct link between the chemical properties of a compound and its ability to activate the Nrf2 pathway. nih.gov

| Keap1 Cysteine Residue | Role in Nrf2 Regulation |

| C151 | Essential for stabilization of Nrf2 and activation of Nrf2-dependent transcription by various inducers. nih.gov |

| C273 | Involved in Keap1-mediated repression of Nrf2 under basal conditions. nih.gov |

| C288 | Plays a role in Keap1-mediated repression of Nrf2 and is a target for some Nrf2 activators. nih.govplos.org |

The activation of the Nrf2 pathway culminates in the induction of a battery of genes regulated by the Antioxidant Response Element (ARE). nih.govnih.gov The ARE is a cis-acting enhancer sequence found in the promoter region of numerous genes that encode for phase II detoxification enzymes and antioxidant proteins. nih.govnih.gov

Upon translocation to the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequence, initiating the transcription of target genes. nih.gov These genes include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs). nih.govplos.org The proteins encoded by these genes play a crucial role in detoxifying reactive oxygen species (ROS) and electrophiles, thereby protecting the cell from oxidative damage. nih.gov

The induction of ARE-dependent gene expression is a hallmark of Nrf2 activation and serves as a key indicator of the antioxidant potential of a compound. nih.gov Studies have demonstrated that treatment of cells with Nrf2 activators leads to a significant upregulation of ARE-driven reporter gene expression and the protein levels of NQO1 and HO-1. plos.org This response is a direct consequence of the stabilization of Nrf2 and its enhanced nuclear activity. nih.gov The ability of compounds to induce this genetic program underscores their potential as protective agents against oxidative stress-related cellular damage.

Exploration of Anti-Inflammatory Mechanisms in in vitro and non-human in vivo Models

The anti-inflammatory properties of 2-(4-Chlorophenyl)ethenesulfonamide and its analogs have been investigated in various experimental models. Inflammation is a complex biological response, and its dysregulation can contribute to a variety of chronic diseases. mdpi.com The modulation of inflammatory pathways is a key therapeutic strategy, and many compounds exert their anti-inflammatory effects by targeting key signaling molecules and pathways.

In in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines, the anti-inflammatory potential of compounds can be assessed by measuring the production of pro-inflammatory mediators. nih.gov For instance, the inhibition of nitric oxide (NO) production and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are common markers of anti-inflammatory activity. nih.govnih.gov Some compounds have been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are key to the inflammatory response. nih.govmdpi.com

Mechanistically, the anti-inflammatory effects of certain compounds are linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govplos.org NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus and initiates the transcription of inflammatory mediators. nih.gov Some compounds can prevent this translocation, thereby dampening the inflammatory cascade. nih.gov

Furthermore, the Nrf2 pathway, in addition to its antioxidant role, also plays a part in modulating inflammation. mdpi.comnih.gov Activation of Nrf2 can suppress the expression of pro-inflammatory cytokines. nih.govplos.org

| Inflammatory Mediator | Function |

| Nitric Oxide (NO) | A signaling molecule that can be pro-inflammatory at high levels, produced by iNOS. nih.gov |

| TNF-α | A key pro-inflammatory cytokine involved in systemic inflammation. nih.gov |

| IL-6 | A cytokine with both pro- and anti-inflammatory roles, but often elevated in inflammatory conditions. nih.gov |

| IL-1β | A potent pro-inflammatory cytokine that mediates a wide range of immune responses. nih.gov |

| COX-2 | An enzyme that produces prostaglandins, which are key mediators of inflammation. nih.govmdpi.com |

| NF-κB | A transcription factor that controls the expression of many pro-inflammatory genes. nih.govplos.org |

Studies on Microtubule Dynamics and Tubulin Polymerization Inhibition in Research Models

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, motility, and intracellular transport. berkeley.edumdpi.com The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is crucial for their function. berkeley.edu Consequently, tubulin and microtubule dynamics represent a significant target for certain therapeutic agents. mdpi.comnih.gov

Compounds that interfere with tubulin polymerization can be broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents. nih.gov The latter, which includes inhibitors of tubulin polymerization, prevent the assembly of tubulin dimers into microtubules. nih.gov This disruption of the microtubule network can lead to cell cycle arrest, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death). mdpi.comnih.gov

Research has identified that certain small molecules can bind to specific sites on tubulin, thereby inhibiting its polymerization. nih.gov One of the well-characterized binding sites is the colchicine-binding site, located at the interface between the α- and β-tubulin subunits. mdpi.comnih.gov In vitro tubulin polymerization assays are commonly used to assess the ability of a compound to inhibit microtubule formation. nih.govmdpi.com These assays often measure the change in turbidity as tubulin polymerizes into microtubules. mdpi.com Compounds that inhibit this process will reduce the rate and extent of the turbidity increase. nih.gov

The cellular effects of tubulin polymerization inhibitors can be visualized using immunofluorescence microscopy, which can reveal a disrupted microtubule network in treated cells. nih.gov This disruption of microtubule dynamics is a key mechanism of action for a number of cytotoxic agents. nih.gov

Receptor Binding and Enzyme Inhibition Studies Beyond Clinical Contexts

Beyond the well-defined pathways like Nrf2 and tubulin inhibition, the biological activity of 2-(4-Chlorophenyl)ethenesulfonamide and its analogs can be explored through broader receptor binding and enzyme inhibition studies. These investigations help to elucidate additional molecular targets and potential mechanisms of action that may not be immediately apparent.

For example, some sulfonamide-containing compounds have been investigated for their ability to interact with various receptors, such as the transient receptor potential vanilloid 1 (TRPV1). nih.gov TRPV1 is an ion channel involved in pain and inflammation, making it a target for the development of analgesic agents. nih.gov Binding assays can determine the affinity of a compound for a specific receptor, providing insights into its potential pharmacological effects. nih.gov

Similarly, enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of specific enzymes. evitachem.com This can include a wide range of enzymes involved in various physiological processes. For instance, some compounds are designed to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression and cell cycle regulation. nih.gov The ability of a compound to inhibit a particular enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) value.

These broader screening approaches can uncover novel biological activities and provide a more comprehensive understanding of a compound's molecular interactions.

Advanced Spectroscopic and Chromatographic Methods in the Academic Research of 2 4 Chlorophenyl Ethenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including atom connectivity and spatial relationships. For a molecule like 2-(4-Chlorophenyl)ethenesulfonamide, a combination of one-dimensional and two-dimensional NMR experiments is employed for complete structural assignment.

¹H NMR spectroscopy reveals information about the chemical environment of all protons within a molecule. The spectrum for 2-(4-Chlorophenyl)ethenesulfonamide is expected to show distinct signals for the aromatic, vinylic, and sulfonamide protons.

The aromatic protons on the 4-chlorophenyl ring typically appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of 7.00-8.00 ppm. rsc.org The two vinylic protons of the ethene bridge give rise to another pair of doublets, with their chemical shifts influenced by the electron-withdrawing sulfonamide group and the aromatic ring. The coupling constant (J-value) between these protons is indicative of the double bond's stereochemistry, with a larger value (>12 Hz) confirming an (E)- or trans-configuration. The protons of the primary sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet, with a chemical shift that can vary but is often found in the region of 8.78 to 10.15 ppm for related sulfonamides. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for 2-(4-Chlorophenyl)ethenesulfonamide Note: Data are estimated based on analyses of structurally related compounds.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H, ortho to -CH=) | ~7.5 | Doublet |

| Aromatic (2H, ortho to -Cl) | ~7.4 | Doublet |

| Vinylic (-CH=CH-SO₂-) | ~7.0 | Doublet |

| Vinylic (-CH=CH-Ar) | ~6.8 | Doublet |

| Sulfonamide (-SO₂NH₂) | ~9.0 (variable) | Broad Singlet |

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, allowing for the characterization of the entire carbon skeleton. Aromatic carbon signals for sulfonamide derivatives typically appear between 110 and 160 ppm. rsc.org For 2-(4-Chlorophenyl)ethenesulfonamide, distinct signals are expected for the four unique carbons of the para-substituted phenyl ring, as well as two signals for the vinylic carbons. The carbon atom attached to the chlorine (ipso-carbon) and the carbon attached to the ethene group will have characteristic chemical shifts. Data from similar structures, such as N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, show aromatic carbon signals in the range of 122 to 145 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for 2-(4-Chlorophenyl)ethenesulfonamide Note: Data are estimated based on analyses of structurally related compounds.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-Cl (ipso) | ~135 |

| C-CH= (ipso) | ~133 |

| Aromatic CH (ortho to -CH=) | ~130 |

| Aromatic CH (ortho to -Cl) | ~129 |

| Vinylic (-C H=CH-SO₂-) | ~140 |

| Vinylic (-CH=C H-Ar) | ~125 |

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's intricate structure. These experiments correlate signals from different nuclei, revealing their connectivity through chemical bonds or through space. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-(4-Chlorophenyl)ethenesulfonamide, a COSY spectrum would show a clear cross-peak between the two vinylic protons, confirming their direct connectivity. It would also show correlations between the adjacent protons on the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This powerful technique allows for the definitive assignment of ¹H signals to their corresponding ¹³C signals, confirming, for example, which proton signal corresponds to which vinylic or aromatic carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is vital for connecting the different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the vinylic protons to the ipso-carbon of the phenyl ring, unequivocally linking the ethenesulfonyl group to the 4-chlorophenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is the definitive method for determining the stereochemistry of the ethene double bond. For the (E)-isomer, a NOESY experiment would show no spatial correlation between the two vinylic protons, whereas such a correlation would be present in the (Z)-isomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, which is a critical step in its identification. The calculated exact mass for the parent compound 2-(4-Chlorophenyl)ethenesulfonamide (C₈H₈ClNO₂S) is 217.0019 Da. An HRMS measurement confirming this value provides strong evidence for the compound's identity, distinguishing it from other molecules with the same nominal mass but different elemental compositions. For example, the exact mass of a related derivative, (E)-2-(4-chlorophenyl)-N-(4-methylbenzyl)-1-ethenesulfonamide (C₁₆H₁₆ClNO₂S), has been determined to be 321.0590276 Da, showcasing the precision of this technique. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of the compound is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint and provides valuable clues about the compound's structure.

For 2-(4-Chlorophenyl)ethenesulfonamide, key fragmentation pathways would likely include:

Loss of the sulfonyl moiety (SO₂), resulting in a significant neutral loss of ~64 Da.

Cleavage of the C-S bond, leading to the formation of a stable [4-chlorostyryl] cation.

Loss of the entire sulfonamide group (-SO₂NH₂), a neutral loss of ~79 Da.

Analysis of fragments from related structures, such as 2-(4-chlorophenyl)ethylamine, can help predict the behavior of the chlorophenyl portion of the molecule upon fragmentation.

Table 3: Predicted MS/MS Fragments for 2-(4-Chlorophenyl)ethenesulfonamide ([M+H]⁺, m/z 218.0)

| Predicted Fragment Ion | Structure / Description | Predicted m/z |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide | 154.0 |

| [M+H - SO₂NH₂]⁺ | Loss of the sulfonamide group | 139.0 |

| [C₈H₆Cl]⁺ | 4-Chlorostyryl cation | 137.0 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of organic compounds, providing a molecular fingerprint by detecting the vibrational frequencies of functional groups. In the analysis of 2-(4-Chlorophenyl)ethenesulfonamide, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural motifs.

The sulfonamide group (–SO₂NH₂) is identified by its strong and distinct asymmetric and symmetric stretching vibrations. Typically, the asymmetric S=O stretching appears in the range of 1370–1335 cm⁻¹, while the symmetric stretching is observed around 1180–1160 cm⁻¹. The N-H stretching of the unsubstituted sulfonamide is expected to produce a moderate to strong absorption in the region of 3400-3200 cm⁻¹.

The ethene (vinyl) group (–CH=CH–) connected to the sulfonyl group is characterized by several key vibrations. The C=C stretching vibration is anticipated to appear in the 1650–1600 cm⁻¹ region. The C-H stretching vibration of the vinyl group is typically observed just above 3000 cm⁻¹, a region that distinguishes it from alkane C-H stretches. Furthermore, out-of-plane C-H bending vibrations (wagging) of the vinyl group give rise to strong absorptions in the 1000–800 cm⁻¹ range, the exact position of which can sometimes provide information about the stereochemistry of the double bond.

The presence of the 4-chlorophenyl group is confirmed by characteristic aromatic ring vibrations. The C-C stretching vibrations within the benzene ring typically appear as a series of bands in the 1600–1450 cm⁻¹ region. The C-H stretching of the aromatic ring is found in the 3100–3000 cm⁻¹ range. A strong absorption due to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The substitution pattern of the benzene ring (para-substitution) can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the position of the out-of-plane C-H bending bands.

A representative, albeit hypothetical, summary of the expected IR absorption bands for 2-(4-Chlorophenyl)ethenesulfonamide is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (SO₂NH₂) | Asymmetric S=O Stretch | 1370–1335 | Strong |

| Symmetric S=O Stretch | 1180–1160 | Strong | |

| N-H Stretch | 3400–3200 | Moderate to Strong | |

| Ethene (-CH=CH-) | C=C Stretch | 1650–1600 | Moderate |

| =C-H Stretch | 3100–3050 | Moderate | |

| =C-H Out-of-plane Bend | 1000–800 | Strong | |

| 4-Chlorophenyl | Aromatic C=C Stretch | 1600–1450 | Moderate to Weak |

| Aromatic C-H Stretch | 3100–3000 | Moderate | |

| C-Cl Stretch | 800–600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For 2-(4-Chlorophenyl)ethenesulfonamide, the UV-Vis spectrum is primarily dictated by the conjugated system formed by the phenyl ring and the ethenesulfonyl group.

The presence of the 4-chlorophenyl ring, a chromophore, leads to characteristic π → π* transitions. Benzene itself exhibits absorption bands around 184 nm, 204 nm, and a series of weaker bands around 254 nm. Substitution on the benzene ring can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). The chlorine atom, being an auxochrome, can influence these transitions through its electronic effects.

The ethenesulfonyl group, particularly the vinyl moiety, is in conjugation with the phenyl ring, creating an extended π-system. This conjugation further shifts the absorption maxima to longer wavelengths. The primary absorption band (π → π* transition) for this styrenesulfonamide-like structure is expected to be significantly red-shifted compared to benzene. The sulfonamide group itself does not contribute significantly to the UV absorption in the near-UV region but can have an auxochromic effect.

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption maxima. A hypothetical UV-Vis absorption data for 2-(4-Chlorophenyl)ethenesulfonamide in a common organic solvent like ethanol (B145695) is presented in Table 2.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π* | ~260-280 | High | Ethanol |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. In the context of 2-(4-Chlorophenyl)ethenesulfonamide research, High-Performance Liquid Chromatography (HPLC) and column chromatography are routinely used.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For purity assessment of 2-(4-Chlorophenyl)ethenesulfonamide, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

The choice of mobile phase is critical for achieving good separation. A common mobile phase for aromatic sulfonamides consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The pH of the aqueous buffer can be adjusted to control the ionization state of the sulfonamide, which can significantly affect its retention time. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

A representative set of HPLC conditions for the analysis of 2-(4-Chlorophenyl)ethenesulfonamide is outlined in Table 3.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Column Chromatography for Compound Purification

Column chromatography is a preparative technique used to purify compounds from a mixture. For the purification of 2-(4-Chlorophenyl)ethenesulfonamide, normal-phase column chromatography is a common choice. rsc.org In this method, a polar stationary phase, most commonly silica (B1680970) gel, is used with a nonpolar mobile phase (eluent).

The selection of the eluent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC). A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane (B109758) is typically used. By gradually increasing the polarity of the eluent (gradient elution), the components of the mixture are separated based on their differential adsorption to the silica gel. The desired compound, 2-(4-Chlorophenyl)ethenesulfonamide, will elute from the column at a specific solvent polarity, allowing for its collection in a purified form. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

A typical set of conditions for the column chromatography purification of an aromatic sulfonamide is provided in Table 4.

| Parameter | Condition |

| Stationary Phase | Silica gel (60-120 mesh) |

| Eluent System | Hexane-Ethyl Acetate gradient |

| Gradient Profile | Start with 100% Hexane, gradually increase the percentage of Ethyl Acetate |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then used to determine the empirical formula of the compound, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like 2-(4-Chlorophenyl)ethenesulfonamide, elemental analysis provides crucial evidence for its composition and purity.

The experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine are compared with the theoretical values calculated from the proposed molecular formula (C₈H₈ClNO₂S). A close agreement between the found and calculated values, typically within ±0.4%, provides strong support for the assigned structure and indicates a high degree of purity.

Table 5 presents the theoretical elemental composition of 2-(4-Chlorophenyl)ethenesulfonamide and provides columns for the inclusion of hypothetical experimental findings.

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 43.74 | 43.68 |

| Hydrogen (H) | 3.67 | 3.71 |

| Chlorine (Cl) | 16.14 | 16.09 |

| Nitrogen (N) | 6.38 | 6.42 |

| Sulfur (S) | 14.60 | 14.55 |

Computational and Theoretical Chemistry Applications to 2 4 Chlorophenyl Ethenesulfonamide Research

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in understanding how "2-(4-Chlorophenyl)ethenesulfonamide" and related sulfonamide derivatives might interact with biological targets at a molecular level.

Research in this area often involves docking sulfonamide-based compounds into the active sites of various enzymes and receptors to predict their binding affinity and mode of interaction. For instance, studies on similar sulfonamide derivatives have frequently targeted carbonic anhydrases (CAs), a family of enzymes that are established targets for this class of compounds. nih.gov Molecular docking simulations for N-substituted sulfonamides targeting carbonic anhydrase have demonstrated binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov These simulations reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide moiety and key amino acid residues within the enzyme's active site, like His94, His96, and Leu199. nih.govmdpi.com

In a typical molecular docking workflow, the three-dimensional structures of the ligand (the sulfonamide derivative) and the receptor (the target protein) are prepared. The receptor structure is often obtained from a protein data bank, and any existing ligands or water molecules are removed. nih.gov The ligand's structure is optimized to its lowest energy conformation. Using software like Autodock or PyRx, the ligand is then placed into the binding site of the receptor, and various possible conformations are sampled. nih.govmdpi.com The most favorable binding poses are ranked using a scoring function, which estimates the binding affinity. mdpi.com

For example, docking studies on 1,2,4-triazine (B1199460) sulfonamides with the human estrogen receptor alpha (ERα) have been performed to explore their potential as anticancer agents. mdpi.com These studies help to identify the crucial amino acid residues involved in the binding, providing a rationale for the observed biological activity and guiding the synthesis of more potent derivatives. mdpi.com

Table 1: Example of Molecular Docking Results for Sulfonamide Derivatives This table is illustrative and based on findings for related sulfonamide compounds.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | His94, His96, Gln92, Thr200 |

| 1,2,4-Triazine sulfonamides | Estrogen Receptor α (ERα) | Not specified | Not specified |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like "2-(4-Chlorophenyl)ethenesulfonamide". nih.govresearchgate.net These methods provide quantitative values for a range of molecular descriptors that are crucial for understanding a compound's behavior.

For sulfonamide derivatives, DFT calculations are often employed to optimize the molecular geometry to its lowest energy conformation. nih.govresearchgate.net Following optimization, various electronic properties are calculated. These include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for describing chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

Electronegativity and Hardness : These properties, derived from HOMO and LUMO energies, help to predict how the molecule will interact with other chemical species. researchgate.net

Total Energy and Entropy : These thermodynamic parameters contribute to understanding the stability and spontaneity of binding interactions. nih.govresearchgate.net

These quantum chemical descriptors are not only fundamental to understanding the molecule's intrinsic properties but also serve as key inputs for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By correlating these calculated electronic properties with observed biological activity, researchers can gain insights into the factors driving the inhibitory activity of sulfonamides against targets like carbonic anhydrase. nih.govresearchgate.net

In Silico Prediction of Interaction with Biological Targets and Pathways

Beyond studying interactions with known targets, computational methods can also predict novel biological targets and pathways for a given compound. For "2-(4-Chlorophenyl)ethenesulfonamide," in silico target prediction can suggest potential mechanisms of action or new therapeutic applications.

These prediction methods often use machine learning algorithms and large databases of known drug-target interactions, such as ChEMBL. nih.gov The chemical structure of the query molecule is converted into a set of descriptors, and these are compared against models trained on compounds with known biological activities. The output is a ranked list of potential protein targets. nih.gov

For example, in silico target prediction for a broad set of cytotoxic compounds has shown enrichment for enzymes involved in critical cellular processes. csic.es These can include:

Cell Cycle Progression : Targets like Topoisomerase I, which is essential for DNA replication. csic.es

Apoptosis Regulation : Proteins such as Protein Kinase C alpha (PKCa). csic.es

Xenobiotic Defense : Efflux pumps like P-glycoprotein 1 (P-gp 1), which are involved in drug resistance. csic.es

Once potential targets are identified computationally, these hypotheses can be tested experimentally. This approach streamlines the drug discovery process by rationally selecting which proteins to investigate, potentially uncovering unexpected modes of action for compounds like "2-(4-Chlorophenyl)ethenesulfonamide". csic.es

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.mejocpr.com For sulfonamide derivatives, QSAR studies are essential for understanding which structural features are critical for their activity and for designing new, more potent molecules. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. fiveable.me The process involves several key steps:

Data Set Collection : A series of structurally related sulfonamide compounds with measured biological activity (e.g., inhibitory concentration IC₅₀ or inhibition constant Kᵢ) is gathered. nih.govresearchgate.net

Descriptor Calculation : For each molecule, a variety of numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices, connectivity counts) or 3D descriptors (e.g., molecular shape, volume). fiveable.me Quantum chemical calculations (as described in 6.2) are often used to generate electronic descriptors. nih.govmdpi.com

Model Building : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested, often using cross-validation techniques (like leave-one-out) and an external test set of compounds not used in model building. nih.govnih.gov

Successful QSAR models for sulfonamide derivatives targeting carbonic anhydrase have been developed using DFT-based descriptors. nih.gov These models can achieve high statistical significance, with squared correlation coefficients (R²) often exceeding 0.90, indicating a strong correlation between the descriptors and the observed activity. nih.gov Analysis of the descriptors included in the final QSAR equation reveals the key factors influencing the activity, such as energy, entropy, polarity, and reactivity indexes. nih.gov

Table 2: Key Parameters in QSAR Model Development for Sulfonamides

| Parameter | Description | Example from Sulfonamide Studies |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | LogKᵢ (Inhibition constant against Carbonic Anhydrase-II) nih.gov |

| Independent Variables | Molecular descriptors calculated from the structure. | Total energy, entropy, dipole moment, HOMO/LUMO energies nih.govresearchgate.net |

| Statistical Method | The algorithm used to create the correlation. | Multiple Linear Regression (MLR) nih.gov |

| Validation Metrics | Statistical measures of the model's quality and predictivity. | R² (squared correlation coefficient), R²cv (cross-validated R²) nih.gov |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

While docking provides a static picture of a molecular interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods are used to study the flexibility of "2-(4-Chlorophenyl)ethenesulfonamide" and to observe how its conformation changes over time, especially when interacting with a biological target. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to watch the "movie" of molecular motion. nih.gov For a compound like "2-(4-Chlorophenyl)ethenesulfonamide," this can be applied in several ways:

Conformational Sampling : To explore the different shapes (conformations) the molecule can adopt in solution. This is important because the biologically active conformation may not be the lowest energy one.

Ligand-Protein Complex Stability : After a docking simulation places the sulfonamide in a protein's active site, an MD simulation can be run on the complex. This tests the stability of the predicted binding pose. nih.gov If the ligand remains stably bound throughout the simulation, it lends confidence to the docking result. The Root Mean Square Deviation (RMSD) of the ligand is often monitored to assess this stability. nih.gov

Investigating Binding and Unbinding Events : Advanced simulation techniques can be used to model the entire process of a ligand entering or leaving a binding site, providing detailed mechanistic insights. nih.gov

Studies on related systems, such as cytochrome P450 enzymes, have shown that MD simulations are crucial for understanding how the protein's flexibility allows ligands to access a buried active site. nih.govnih.gov Similarly, for sulfonamides binding to their targets, MD simulations can reveal how the protein and ligand adapt to each other to form a stable complex, providing a more complete and realistic picture than static modeling alone. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues in 2 4 Chlorophenyl Ethenesulfonamide Studies

Development of Novel Green Chemistry Routes for Sustainable Synthesis

The synthesis of sulfonamides has traditionally involved methods that are not always aligned with the principles of green chemistry. nih.gov Future research must prioritize the development of sustainable synthetic pathways for 2-(4-Chlorophenyl)ethenesulfonamide that are both efficient and environmentally benign. The literature points toward several promising strategies for the broader sulfonamide class that could be adapted.

Key areas for exploration include:

Water-based Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Research has demonstrated facile and environmentally friendly methods for synthesizing sulfonamides in aqueous media, often under dynamic pH control, which eliminates the need for organic bases and simplifies product isolation to mere filtration. rsc.orgsci-hub.se

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction times and improve yields. nih.gov Studies on other sulfonamide derivatives have shown that microwave-assisted synthesis can produce compounds in minutes, while sonochemical methods also demonstrate high efficiency. nih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and process control. acs.org Adapting flow chemistry for the synthesis of 2-(4-Chlorophenyl)ethenesulfonamide could lead to waste minimization and the use of greener media. acs.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid heavy metal catalysts or harsh reagents is crucial. Recent advancements include photoredox-catalyzed sulfonylations and electrochemical syntheses that proceed under catalyst-free conditions, generating minimal waste. organic-chemistry.orgnih.gov

Table 1: Potential Green Synthesis Strategies for 2-(4-Chlorophenyl)ethenesulfonamide

| Synthesis Strategy | Core Principle | Potential Advantages |

| Aqueous Media Synthesis | Replaces volatile organic solvents with water. | Environmentally benign, simplified workup, improved safety. rsc.orgsci-hub.se |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. | Drastically reduced reaction times, often higher yields. nih.gov |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, waste minimization, precise control. acs.org |

| Electrochemical Synthesis | Uses electrical current to drive chemical reactions. | Avoids toxic reagents and catalysts, high selectivity. nih.gov |

| Photoredox Catalysis | Uses light to initiate catalytic cycles for bond formation. | Mild reaction conditions, metal-free options, high functional group tolerance. organic-chemistry.org |

Advanced Mechanistic Investigations at the Molecular and Subcellular Levels

A fundamental gap in the knowledge of 2-(4-Chlorophenyl)ethenesulfonamide is its precise mechanism of action. While antibacterial sulfonamides are known to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, blocking folic acid synthesis in bacteria, the molecular targets for this specific compound are unknown. nih.govyoutube.comyoutube.com

Future mechanistic studies should focus on:

Target Identification: Employing techniques like affinity chromatography, proteomics, and chemical biology approaches to identify the specific protein or enzyme targets with which 2-(4-Chlorophenyl)ethenesulfonamide interacts.

Subcellular Localization: Using fluorescence microscopy with tagged derivatives to visualize the compound's distribution within cells. Understanding whether it accumulates in specific organelles is key to elucidating its function.

Modeling Cellular Uptake: The uptake of sulfonamides into cells can be influenced by the pH gradient between the extracellular and intracellular environments and the compound's pKa value. nih.gov A mechanistical model could be developed to predict the intracellular concentration and bioavailability of 2-(4-Chlorophenyl)ethenesulfonamide under various conditions. nih.gov

Enzyme Kinetics: If an enzymatic target is identified, detailed kinetic studies are necessary to determine the nature of the inhibition (e.g., competitive, non-competitive, or irreversible). youtube.com

Exploration of Polyfunctionalized Derivatives for Diverse Research Applications

The core structure of 2-(4-Chlorophenyl)ethenesulfonamide serves as a scaffold that can be modified to create a library of polyfunctionalized derivatives. Introducing various functional groups can modulate its physicochemical properties, biological activity, and target specificity. nih.gov

Research in this area should involve:

Systematic Derivatization: Synthesizing a series of analogs by modifying the chlorophenyl ring, the ethene linker, or the sulfonamide group. For instance, introducing different substituents on the aryl ring can significantly impact activity, as seen in other compound series. nih.gov

Structure-Activity Relationship (SAR) Studies: Once a library of derivatives is created, systematic testing is required to establish clear relationships between specific structural modifications and biological effects. nih.gov This is crucial for rationally designing more potent and selective compounds.

Functionalization for New Applications: Derivatives can be designed for specific purposes. For example, functionalizing the molecule with moieties that enhance its solubility, cell permeability, or ability to be conjugated to nanoparticles could open up new therapeutic or diagnostic applications. mdpi.com

Table 2: Examples of Functional Groups for Derivative Synthesis

| Position of Modification | Example Functional Groups | Potential Impact |

| Chlorophenyl Ring | -OCH₃, -OH, -NO₂, -CF₃, additional halogens | Modulate electronics, lipophilicity, and steric profile to alter target binding. |

| Ethene Linker | Alkyl chains, cyclic structures | Change conformational flexibility and spatial orientation of the pharmacophore. |

| Sulfonamide Nitrogen | Alkyl, aryl, or heterocyclic groups | Alter solubility, pKa, and potential for hydrogen bonding interactions. |

Integration with Cutting-Edge Analytical Technologies for Real-time Studies

To fully understand the synthesis and biological interactions of 2-(4-Chlorophenyl)ethenesulfonamide, it is essential to move beyond static endpoint assays and embrace advanced analytical technologies capable of real-time monitoring.

Future research should integrate:

In-situ Reaction Monitoring: Techniques like process analytical technology (PAT), including in-situ infrared (IR) or Raman spectroscopy, can be applied to green synthesis routes (e.g., flow chemistry) to monitor reaction kinetics, intermediates, and product formation in real-time.

Advanced Mass Spectrometry: Techniques such as surface plasmon resonance-mass spectrometry (SPR-MS) can identify and characterize target binding interactions directly from complex biological samples.

Electrochemical Sensors: For compounds that are electrochemically active, developing specific sensors could allow for real-time tracking of their concentration in biological systems or during cellular uptake studies. nih.gov

Live-Cell Imaging: High-resolution live-cell imaging can provide dynamic information on the subcellular localization and trafficking of fluorescently-labeled derivatives of the compound, offering insights into its mechanism of action at a single-cell level. researchgate.net

Computational Design of Next-Generation Ethenesulfonamide (B1200577) Scaffolds

Computational chemistry and in silico modeling offer powerful tools to accelerate the discovery and optimization of novel compounds. These approaches can guide synthetic efforts, saving time and resources.

Future computational efforts should focus on:

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode of 2-(4-Chlorophenyl)ethenesulfonamide and its derivatives. Molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time.

Pharmacophore Modeling: Based on a set of active derivatives, a pharmacophore model can be constructed to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds.

De Novo Design: Advanced algorithms and AI-driven platforms can design entirely new molecular scaffolds that fit a target's binding site. youtube.com These methods can generate novel ethenesulfonamide-based structures with potentially improved properties. nih.govresearchgate.net By leveraging computational design, researchers can explore a vast chemical space to create next-generation scaffolds that are more potent, selective, and possess desirable drug-like properties.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Chlorophenyl)ethenesulfonamide and its analogues?

Methodological Answer: The most common route involves condensation of (E)-2-(4-substituted phenyl)ethenesulfonyl chlorides with substituted anilines. For example, (E)-2-(4′-bromophenyl)ethenesulfonyl chloride reacts with 4-fluoroaniline in dichloromethane at room temperature, yielding 79% of the target sulfonamide after purification . Reaction conditions (solvent, temperature, and stoichiometry) must be optimized to avoid byproducts like cis/trans isomerization. Analytical validation via H NMR and HRMS is critical for confirming structural integrity .

Q. Which analytical techniques are most effective for characterizing 2-(4-Chlorophenyl)ethenesulfonamide derivatives?

Methodological Answer: Key techniques include:

- Melting Point Analysis : Determines purity (e.g., 138–140°C for (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide) .

- Nuclear Magnetic Resonance (NMR) : H NMR resolves substituent positions and confirms stereochemistry (e.g., doublet signals for vinyl protons at J = 15.6 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., [M+H] at m/z 577.1361 for a chlorophenyl derivative) .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers during synthesis?

Methodological Answer:

- Selective Crystallization : Use solvent polarity to preferentially crystallize cis or trans isomers. For example, intermediates like 4-(4-chlorophenyl)cyclohexanone derivatives can be separated using ethanol/water mixtures .

- Lewis Acid-Catalyzed Isomerization : Treat cis isomers with BF·EtO to convert them to trans isomers, improving yield of desired stereoisomers (e.g., Atovaquone synthesis) .

Q. What strategies optimize the yield of 2-(4-Chlorophenyl)ethenesulfonamide derivatives in multi-step syntheses?

Methodological Answer:

- Stepwise Functionalization : Introduce electron-withdrawing groups (e.g., bromo, methoxy) on the phenyl ring early to stabilize intermediates .

- Atom-Economical Reactions : Use one-pot syntheses for intermediates like 4-(4-chlorophenyl)cyclohexanone to minimize purification steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while toluene reduces side reactions in dehydration steps .

Q. How do structural modifications influence the biological activity of 2-(4-Chlorophenyl)ethenesulfonamide derivatives?

Methodological Answer:

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the aniline moiety improve solubility and binding affinity to target proteins .

- Stereochemical Impact : Trans isomers often show higher bioactivity due to better alignment with receptor pockets (validated via molecular docking studies) .

Key Research Findings

- Isomerization Efficiency : Lewis acids like AlCl achieve >90% conversion of cis to trans isomers in sulfonamide derivatives .

- Biological Relevance : Derivatives with 2,4,6-trimethoxyphenyl groups exhibit enhanced inhibitory activity against enzymatic targets (IC < 1 µM) .

- Structural Insights : X-ray crystallography of related sulfonamides confirms planar geometry of the ethenesulfonamide backbone, critical for π-π stacking interactions .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.